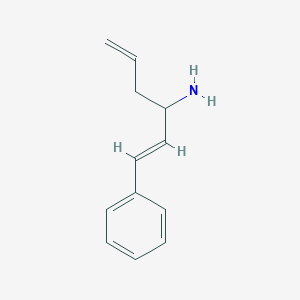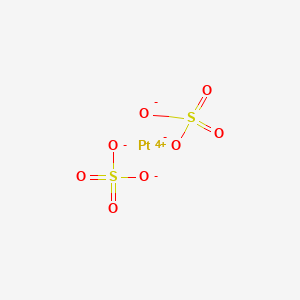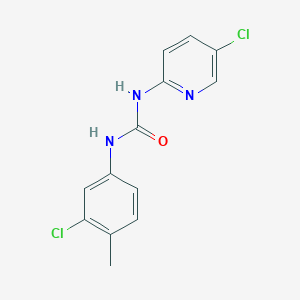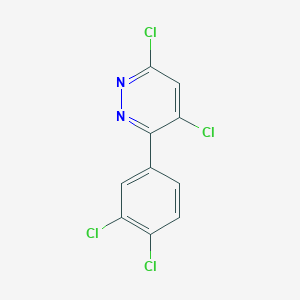
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a complex organic compound with a unique structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid typically involves multiple steps. One common method starts with the hydrogenation of phenanthrene to produce dodecahydrophenanthrene.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene under high pressure and temperature conditions. The subsequent functionalization to introduce the carboxylic acid group can be achieved using various catalytic processes and reagents, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in diverse applications .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors, influencing various molecular pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound, which lacks the carboxylic acid group and is fully aromatic.
Dodecahydrophenanthrene: A hydrogenated derivative of phenanthrene without the carboxylic acid group.
Phenanthrene-9-carboxylic acid: Similar structure but not fully hydrogenated.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is unique due to its combination of a fully hydrogenated phenanthrene core and a carboxylic acid functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
7470-17-9 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9-13H,1-8H2,(H,16,17) |
InChI-Schlüssel |
UYRVSIYBUBTAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C=C(C3C2CCCC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
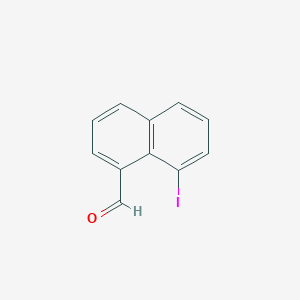
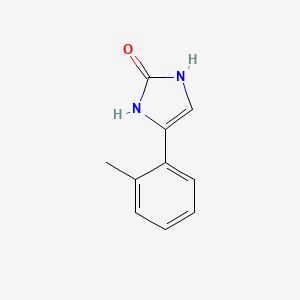
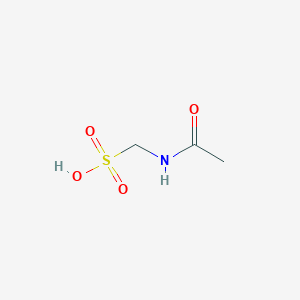

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
